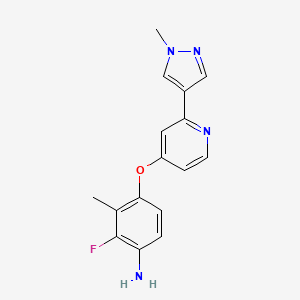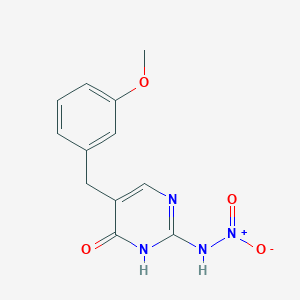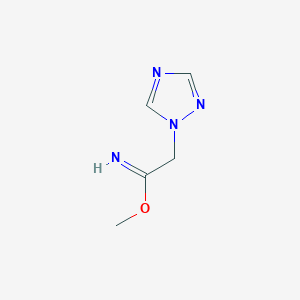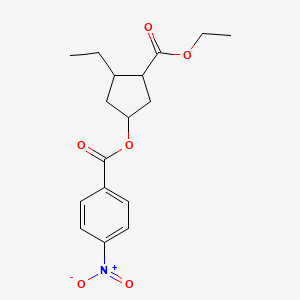
(2-methoxyphenyl) N-methylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2-methoxyphenyl) N-methylsulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 2-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methylsulfamic acid 2-methoxyphenyl ester typically involves the reaction of methylsulfamic acid with 2-methoxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of methylsulfamic acid 2-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: (2-methoxyphenyl) N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(2-methoxyphenyl) N-methylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methylsulfamic acid 2-methoxyphenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfamic acid, which can then interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function.
類似化合物との比較
- Methylsulfamic acid phenyl ester
- Methylsulfamic acid 4-methoxyphenyl ester
- Ethylsulfamic acid 2-methoxyphenyl ester
Comparison: (2-methoxyphenyl) N-methylsulfamate is unique due to the presence of the 2-methoxy group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C8H11NO4S |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
(2-methoxyphenyl) N-methylsulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
InChIキー |
LQCCVYMUSKSTRE-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)OC1=CC=CC=C1OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B8349357.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-amine](/img/structure/B8349361.png)







![3-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B8349420.png)


